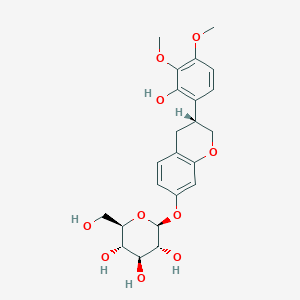

Isomucronulatol 7-O-glucoside

説明

(3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is a natural product found in Astragalus mongholicus with data available.

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOGLPTLQBGDO-ZVSSUSCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isomucronulatol 7-O-glucoside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493), focusing on its natural sources and the methodologies for its extraction and purification. The information compiled herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its primary source being the roots of Astragalus membranaceus (Fisch.) Bge., a perennial flowering plant in the Fabaceae family.[1][2][3] This plant, commonly known as Huangqi in traditional Chinese medicine, is renowned for its diverse pharmacological properties. Different varieties of this plant, such as Astragalus membranaceus var. mongholicus (Bge.) Hsiao, are also significant sources of this compound.[1]

Beyond Astragalus membranaceus, this compound has also been identified as a constituent of a traditional Korean medicinal formula known as Ryupunghwan.[4] This formula is a complex mixture of several medicinal plants, including Astragalus membranaceus, Turnera diffusa, Achyranthes bidentata, Angelica gigas, Eclipta prostrata, Eucommia ulmoides, and Ilex paraguariensis.[4]

Quantitative Distribution in Astragalus membranaceus

Quantitative analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revealed the distribution of this compound in various parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus. The highest concentrations are typically found in the roots, which are the most commonly used part for medicinal purposes.

| Plant Part | Species | This compound Content (μg/g dry weight) |

| Root | A. membranaceus var. mongholicus | 38.73 ± 2.66 |

| Root | A. membranaceus | 34.55 ± 1.93 |

| Rhizome | A. membranaceus var. mongholicus | Not Detected |

| Rhizome | A. membranaceus | Not Detected |

| Stem | A. membranaceus var. mongholicus | Not Detected |

| Stem | A. membranaceus | Not Detected |

| Leaf | A. membranaceus var. mongholicus | Not Detected |

| Leaf | A. membranaceus | Not Detected |

| Flower | A. membranaceus var. mongholicus | Not Detected |

| Flower | A. membranaceus | Not Detected |

| Data sourced from a comparative analysis by UPLC-MS/MS.[5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of isoflavonoids from Astragalus membranaceus.

Extraction

The initial step involves the extraction of the crude isoflavonoid mixture from the dried and powdered plant material.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Dried roots of Astragalus membranaceus are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: A variety of solvents can be employed for the extraction of flavonoids. Ethanol-water mixtures are commonly used. For instance, a 70% ethanol (B145695) solution has been shown to be effective for flavonoid extraction.

-

Extraction Procedure:

-

Macerate the powdered plant material with the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Alternatively, employ more efficient methods such as ultrasound-assisted extraction (UAE). A typical UAE protocol might involve extracting the sample with 70% ethanol for 60 minutes.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is performed to separate the compounds based on their polarity, thereby enriching the fraction containing this compound.

Experimental Protocol: Liquid-Liquid Partitioning

-

Solvent System: A common method for fractionation is liquid-liquid partitioning. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-butanol.

-

Procedure:

-

Dissolve the crude extract in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of n-butanol and shake vigorously.

-

Allow the layers to separate and collect the n-butanol fraction.

-

Repeat the partitioning process multiple times to ensure complete extraction of the target compounds into the n-butanol phase.

-

-

Concentration: The n-butanol fractions are combined and concentrated under reduced pressure to yield an n-butanol extract enriched in isoflavonoids.

Chromatographic Purification

The final step in isolating pure this compound involves one or more chromatographic techniques. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are powerful methods for this purpose.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

-

Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A suitable system for isoflavonoids from Astragalus membranaceus is a mixture of ethyl acetate-ethanol-n-butanol-water.

-

HSCCC Operation:

-

The HSCCC instrument is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase is then pumped through the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the enriched extract is injected.

-

The effluent is monitored with a UV detector, and fractions are collected based on the chromatogram.

-

-

Analysis of Fractions: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing this compound.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound.

-

Column: A reversed-phase C18 column is typically used for the separation of isoflavonoids.

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed.

-

Purification:

-

The fraction containing this compound from the previous purification step is dissolved in a suitable solvent and injected into the prep-HPLC system.

-

The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

-

The peak corresponding to this compound is collected.

-

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

The following diagrams illustrate the key stages in the isolation and purification of this compound.

Caption: General workflow for the extraction of crude isoflavonoids.

Caption: Purification and analysis of this compound.

References

- 1. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Isomucronulatol 7-O-glucoside biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of Isomucronulatol 7-O-glucoside

Authored for: Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

This compound is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a primary focus on its anti-inflammatory and anti-osteoarthritic properties. The document details the experimental protocols used for its evaluation, presents quantitative and qualitative data in a structured format, and visualizes the key signaling pathways and experimental workflows implicated in its mechanism of action. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Anti-inflammatory and Anti-Osteoarthritic Activities

The most well-documented biological activity of this compound (IMG) is its ability to modulate inflammatory responses. This has been demonstrated in two key contexts: immunomodulation in dendritic cells and the attenuation of inflammatory markers in a cellular model of osteoarthritis.

Inhibition of Pro-inflammatory Cytokines in Dendritic Cells

Research on flavonoids isolated from Astragalus membranaceus has identified this compound as a modulator of immune cell response. Specifically, it has been shown to exhibit inhibitory effects on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1][3][4]

The inhibitory effect on the production of Interleukin-12 (IL-12) p40, a key cytokine in the inflammatory response, has been noted as weak compared to other flavonoids isolated from the same source.[1][2]

| Compound | Target Cell Line | Stimulant | Measured Cytokine | Observed Effect | Reference |

| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-12 p40 | Weak inhibitory effect | [1][2] |

This protocol is based on the methodology described for testing flavonoids from A. membranaceus.[3]

-

Cell Culture: Bone marrow cells are harvested from the tibias and femurs of C57BL/6 mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Cells are incubated at 37°C in a 5% CO₂ atmosphere.

-

Cell Stimulation: After 7-9 days of culture, the differentiated, non-adherent dendritic cells are harvested. The cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO) for 1 hour.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce pro-inflammatory cytokine production.

-

Quantification: The cell culture supernatant is collected, and the concentration of IL-12 p40 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. Absorbance is read on a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control.

Attenuation of Osteoarthritis-Related Molecules

This compound has been identified as a bioactive component in a traditional medicinal formula, Ryupunghwan (RPH), and investigated for its potential in managing osteoarthritis (OA).[5][6] Studies using the human chondrosarcoma SW1353 cell line, an established model for OA research, show that IMG can suppress the expression of key molecules involved in cartilage degradation and inflammation when stimulated by Interleukin-1β (IL-1β).[7][8]

IMG pretreatment was found to reduce the expression of several OA-related molecules in a dose-dependent manner in IL-1β-stimulated SW1353 cells.[6][8] Although the inhibitory effect was observed to be less potent than that of the complete RPH extract, it demonstrates the compound's specific contribution to the overall activity.[7]

| Compound | Concentration(s) | Target Cell Line | Stimulant | Measured Molecules | Observed Effect | Reference |

| This compound | 30, 50, 100 µg/mL | SW1353 (Chondrosarcoma) | IL-1β (10 ng/mL) | MMP13, Collagen Type II, COX-2, TNF-α, IL-1β, p65 | Dose-dependent reduction in mRNA and protein expression of all listed molecules. | [6][8] |

Note: The original publication cited stimulation with 20 µg/mL IL-1β in a figure legend, but 10-20 ng/mL is the more conventional and likely concentration for this type of assay.[8][9]

This protocol is derived from the methodology used to evaluate IMG's effect on OA markers.[8]

-

Cell Culture: Human chondrosarcoma SW1353 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced, and cells are pre-treated for 1 hour with this compound at final concentrations of 30, 50, and 100 µg/mL. A vehicle control (DMSO) is also included.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with IL-1β (10 ng/mL) for 24 hours to induce the expression of OA-related genes.

-

Analysis Methods:

-

RT-PCR (for mRNA Expression): Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol). cDNA is synthesized via reverse transcription. PCR is then performed using specific primers for MMP13, Collagen Type II, COX-2, TNF-α, IL-1β, p65, and a housekeeping gene (e.g., GAPDH). The PCR products are resolved on an agarose (B213101) gel and visualized.

-

Western Blot (for Protein Expression): Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MMP13, COX-2, p65, etc., followed by incubation with HRP-conjugated secondary antibodies. Protein bands are detected using an enhanced chemiluminescence (ECL) system.

-

Other Screened Biological Activities

Anticancer Activity

This compound was investigated as part of a combination therapy with CEP-9722 for its potential in treating non-small cell lung cancer (NSCLC) by targeting ferroptosis-related biomarkers.[3] However, this study focused on developing a prognostic model and did not report direct cytotoxic or antiproliferative activity (e.g., IC₅₀ values) for this compound as a standalone agent.[3] Further research is required to determine its specific anticancer potential.

Antioxidant Activity

While flavonoids as a chemical class are widely recognized for their antioxidant properties, there is currently no specific quantitative data from common antioxidant assays (e.g., DPPH, ABTS) for this compound in the available scientific literature.

General Experimental Workflow

The screening of a natural product like this compound for biological activity typically follows a structured workflow from isolation to detailed mechanistic studies.

Conclusion

This compound demonstrates clear, albeit moderate, anti-inflammatory and anti-osteoarthritic properties in vitro. Its mechanism of action appears to be linked to the downregulation of the NF-κB signaling pathway, thereby reducing the expression of key inflammatory mediators and cartilage-degrading enzymes. While these findings are promising, significant research gaps remain. Future investigations should focus on obtaining quantitative metrics for its activity (e.g., IC₅₀ values), exploring its potential in other inflammatory disease models, conducting dedicated studies on its antioxidant and direct anticancer effects, and ultimately, validating these in vitro findings in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flavonoids from Astragalus membranaceus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids from Astragalus membranaceus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells [agris.fao.org]

- 5. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model | MDPI [mdpi.com]

- 9. Establishing SW1353 Chondrocytes as a Cellular Model of Chondrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Mechanism of Isomucronulatol 7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside (IMG), a flavonoid isolated from the roots of Astragalus membranaceus, has demonstrated notable anti-inflammatory and chondroprotective properties. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action, with a focus on its effects in cellular models of osteoarthritis. Experimental data reveals that IMG mitigates the inflammatory cascade initiated by interleukin-1β (IL-1β) by downregulating key catabolic and pro-inflammatory mediators. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. This document consolidates the available quantitative and qualitative data, details the experimental protocols used in key studies, and presents a visual representation of the proposed signaling pathway.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Current research strongly indicates that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway in response to pro-inflammatory stimuli such as IL-1β. In the context of osteoarthritis, IL-1β is a key cytokine that triggers a signaling cascade leading to the degradation of cartilage and inflammation of the synovial joint.

IMG has been shown to suppress the expression of the p65 subunit of NF-κB in IL-1β-stimulated chondrosarcoma cells.[1][2] The p65 protein is a critical component of the NF-κB complex, which, upon activation, translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory and catabolic genes. By reducing the expression of p65, IMG effectively dampens this inflammatory response.

The proposed mechanism involves the following steps:

-

Stimulus: The inflammatory process is initiated by a pro-inflammatory cytokine, such as IL-1β.

-

Receptor Binding: IL-1β binds to its receptor (IL-1R) on the cell surface.

-

Signal Transduction: This binding event triggers a downstream signaling cascade that typically leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).

-

NF-κB Activation: The degradation of IκBα releases the NF-κB complex (of which p65 is a key subunit), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, COX-2, and matrix metalloproteinases (MMPs).

-

Inhibition by IMG: this compound intervenes in this pathway by reducing the expression of the p65 subunit. This reduction in available p65 likely leads to a decrease in the overall amount of active NF-κB complex that can translocate to the nucleus, thereby attenuating the transcription of its target genes.

Data Presentation: Effects on Osteoarthritis-Related Molecules

The primary research on this compound's anti-osteoarthritic effects demonstrates a dose-dependent inhibition of several key molecules involved in the pathogenesis of the disease. The following table summarizes the qualitative findings from studies on IL-1β-stimulated SW1353 human chondrosarcoma cells.[1][3]

| Target Molecule | Molecular Class | Observed Effect of IMG Treatment | Method of Detection |

| MMP13 | Matrix Metalloproteinase | Dose-dependent decrease in mRNA and protein expression | RT-PCR, Western Blot |

| Collagen Type II | Extracellular Matrix Protein | Dose-dependent inhibition of degradation (i.e., increased expression) | RT-PCR, Western Blot |

| COX-2 | Pro-inflammatory Enzyme | Dose-dependent decrease in mRNA and protein expression | RT-PCR, Western Blot |

| TNF-α | Pro-inflammatory Cytokine | Dose-dependent decrease in mRNA expression | RT-PCR |

| IL-1β | Pro-inflammatory Cytokine | Dose-dependent decrease in mRNA expression | RT-PCR |

| p65 (NF-κB) | Transcription Factor | Dose-dependent decrease in protein expression | Western Blot |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action in an osteoarthritis model.[1][3]

Cell Culture and Treatment

-

Cell Line: SW1353 human chondrosarcoma cell line.

-

Culture Medium: Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere without CO₂.

-

Stimulation: To induce an inflammatory response, SW1353 cells were stimulated with 20 µg/mL of IL-1β for 24 hours.

-

IMG Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and pre-treated for 1 hour at various concentrations (e.g., 30, 50, or 100 µg/mL) before the addition of IL-1β.

RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Total RNA Isolation: Total RNA was extracted from the SW1353 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA was then used as a template for PCR amplification with specific primers for the target genes (MMP13, Collagen type II, COX-2, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Gel Electrophoresis: The PCR products were separated by electrophoresis on a 1.5% agarose (B213101) gel and visualized with a DNA staining dye under UV light.

Protein Extraction and Western Blot Analysis

-

Protein Extraction: Whole-cell protein lysates were prepared from the SW1353 cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (MMP13, Collagen type II, COX-2, p65) and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were detected using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in the NF-κB pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing IMG's effects on IL-1β-stimulated chondrocytes.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions such as osteoarthritis. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway through the downregulation of the p65 subunit. This leads to a subsequent reduction in the expression of key pro-inflammatory and catabolic molecules.

Future research should focus on several key areas to further elucidate its therapeutic potential:

-

Quantitative Analysis: Detailed dose-response studies to determine the IC50 values of IMG for the inhibition of various inflammatory mediators.

-

Upstream Signaling: Investigation into the precise upstream targets of IMG within the NF-κB pathway, such as its effects on IKK activity and IκBα phosphorylation and degradation.

-

Broader Pathway Analysis: Exploration of the potential effects of IMG on other relevant signaling pathways, including the MAPK and JAK-STAT pathways, to determine if its mechanism is multifaceted.

-

In Vivo Studies: Validation of the in vitro findings in animal models of osteoarthritis to assess its efficacy, bioavailability, and safety profile in a physiological setting.

A deeper understanding of the molecular interactions of this compound will be crucial for its potential development as a novel therapeutic for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chondroprotective Effect of Cynaroside in IL-1β-Induced Primary Rat Chondrocytes and Organ Explants via NF-κB and MAPK Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Isomucronulatol 7-O-glucoside: A Technical Review of Its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] Emerging research has identified its potential as an anti-inflammatory agent. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its biological activity, mechanism of action, and the experimental methodologies used to elucidate its effects.

Biological Activity and Quantitative Data

This compound has demonstrated anti-inflammatory properties, primarily investigated in the context of osteoarthritis.[3][4] While specific IC50 values are not extensively reported in the current literature, studies have qualitatively and semi-quantitatively assessed its effects on key inflammatory and cartilage degradation markers.

A key study investigated the effects of this compound (IMG) in an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells.[3][4] The findings from this research are summarized in the table below.

| Target Molecule | Treatment Concentration | Observed Effect | Method of Analysis | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α mRNA | 300 µM | Reduction in expression | RT-PCR | [3][4] |

| Matrix-Degrading Enzymes | ||||

| MMP13 mRNA | 300 µM | Reduction in expression | RT-PCR | [3][4] |

| MMP13 Protein | 300 µM | Reduction in expression | Western Blot | [3][4] |

| Inflammatory Enzymes | ||||

| COX-2 mRNA | 300 µM | Reduction in expression | RT-PCR | [3][4] |

| COX-2 Protein | 300 µM | Reduction in expression | Western Blot | [3][4] |

| Signaling Proteins | ||||

| p65 (NF-κB) Protein | 300 µM | Reduction in expression | Western Blot | [3][4] |

It is noteworthy that in the referenced study, the inhibitory effects of this compound were observed to be less potent than a crude extract of the plant material and another isolated compound, ecliptasaponin A.[3][4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and MMPs.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by pro-inflammatory signals such as IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][7][8] This releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[6][7]

The observed reduction in the expression of the p65 subunit of NF-κB by this compound indicates an inhibitory action on this pathway.[3][4] By reducing the levels of p65, this compound likely diminishes the transcriptional activation of downstream inflammatory mediators.

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound.

Cell Culture and Treatment

-

Cell Line: SW1353 human chondrosarcoma cells are a commonly used model for studying chondrocyte-like behavior and the effects of inflammatory stimuli.[3][4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3][4]

-

Treatment: To induce an inflammatory response, SW1353 cells are stimulated with IL-1β (typically at a concentration of 10 ng/mL).[3][4] this compound is added to the culture medium at the desired concentrations (e.g., 300 µM) prior to or concurrently with IL-1β stimulation.[3][4]

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is used to measure the mRNA expression levels of target genes.

-

RNA Isolation: Total RNA is extracted from the treated SW1353 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., TNF-α, MMP13, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain (e.g., ethidium (B1194527) bromide). The band intensities are quantified using densitometry software.

Caption: Experimental workflow for RT-PCR analysis.

Western Blot Analysis

This method is employed to determine the protein expression levels of target molecules.

-

Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., MMP13, COX-2, p65) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. The current body of research provides a solid foundation for its potential therapeutic application, particularly in inflammatory conditions such as osteoarthritis.

However, to advance the development of this compound as a therapeutic agent, further research is warranted. Future studies should focus on:

-

Quantitative analysis: Determining the precise IC50 values for the inhibition of key inflammatory mediators.

-

Detailed mechanistic studies: Elucidating the exact molecular target of this compound within the NF-κB pathway (e.g., its effect on IKK activity or IκBα phosphorylation).

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

A deeper understanding of these aspects will be crucial for the translation of this natural product into a clinically viable therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-beta-D-glucopyranoside | C23H28O10 | CID 15689656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isomucronulatol 7-O-glucoside: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, a notable isoflavonoid (B1168493) glycoside, has garnered scientific interest for its potential therapeutic applications. First successfully isolated and characterized from the roots of Astragalus membranaceus (Radix Astragali), this compound has demonstrated significant anti-inflammatory and anti-osteoarthritic properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with available quantitative data, and an exploration of its molecular mechanisms of action, including its influence on key signaling pathways.

Discovery and History

This compound, also identified as (3R)-2'-hydroxy-3',4'-dimethoxyisoflavan-7-O-beta-d-glucoside, is a naturally occurring isoflavonoid found in the roots of Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao. While traditional use of Astragalus root in Chinese medicine spans centuries for a variety of ailments, the specific isolation and characterization of its individual constituents is a more recent scientific endeavor.

A pivotal moment in the scientific history of this compound was its successful isolation and purification by high-speed counter-current chromatography, as detailed in a 2009 publication by Xiao et al. This work provided the first comprehensive structural elucidation of this compound using modern spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Subsequent research has focused on elucidating the pharmacological properties of this compound. Notably, studies have investigated its role in mitigating inflammatory responses and its potential as a therapeutic agent for osteoarthritis. Research has shown its ability to modulate the expression of key inflammatory and cartilage-degrading molecules.[1]

Chemical Structure and Properties

IUPAC Name: (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula: C₂₃H₂₈O₁₀

Molecular Weight: 464.46 g/mol

CAS Number: 94367-43-8

The structure of this compound consists of an isoflavan (B600510) core, characterized by a B-ring attached at the C3 position of the C-ring. It is substituted with hydroxyl and methoxy (B1213986) groups and features a β-D-glucopyranosyl moiety attached at the 7-position of the A-ring.

Experimental Protocols

Isolation and Purification of this compound from Radix Astragali

The following protocol is based on the methodology described by Xiao et al. (2009) using high-speed counter-current chromatography (HSCCC).

3.1.1. Plant Material and Extraction:

-

Dried roots of Astragalus membranaceus are pulverized into a fine powder.

-

The powdered material is extracted with 70% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC):

-

Two-phase solvent system: A two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v) is prepared. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

HSCCC Separation: The n-butanol extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and injected into the HSCCC column. The separation is performed at a specific revolution speed and flow rate.

-

Fraction Collection and Analysis: Effluent from the HSCCC is continuously monitored by UV detection at 280 nm, and fractions are collected. The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3.1.3. Purification:

-

Fractions enriched with this compound are pooled and further purified by preparative HPLC on a C18 column.

-

The purity of the final compound is confirmed by analytical HPLC.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and anti-osteoarthritic properties. Its ability to modulate the NF-κB signaling pathway highlights its potential for the development of novel therapeutics. Future research should focus on several key areas:

-

Quantitative Efficacy: Determining the IC₅₀ values for its inhibitory effects on key inflammatory and catabolic targets is crucial for understanding its potency and therapeutic window.

-

Mechanism of Action: Further elucidation of the precise molecular targets of this compound within the NF-κB pathway, including its effects on upstream kinases like IKK, will provide a more complete understanding of its mechanism.

-

In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound for the treatment of osteoarthritis and other inflammatory conditions.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective inhibitors of the NF-κB pathway.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. Continued investigation into this fascinating natural product holds promise for the development of new and effective treatments for inflammatory diseases.

References

Isomucronulatol 7-O-glucoside: A Technical Guide for Researchers

CAS Number: 136087-29-1 Molecular Formula: C₂₃H₂₈O₁₀ Molecular Weight: 464.46 g/mol

This technical guide provides an in-depth overview of Isomucronulatol (B1581719) 7-O-glucoside (IMG), a flavonoid isolated from the roots of Astragalus membranaceus. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

Isomucronulatol 7-O-glucoside is a glycosylated isoflavan. Its structure consists of an isomucronulatol aglycone linked to a glucose molecule at the 7-hydroxyl position.

| Property | Value |

| CAS Number | 136087-29-1 |

| Molecular Formula | C₂₃H₂₈O₁₀ |

| Molecular Weight | 464.46 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, methanol, and ethanol. |

| Botanical Source | Astragalus membranaceus (Fisch.) Bge. |

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory properties in preclinical studies. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, particularly in the context of osteoarthritis and other inflammatory conditions.

Anti-inflammatory Effects in Osteoarthritis

In an in-vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells, this compound has been shown to inhibit the expression of several key inflammatory and catabolic mediators.[1][2][3]

The proposed signaling pathway is initiated by the pro-inflammatory cytokine Interleukin-1β (IL-1β). IL-1β stimulation of chondrocytes activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway.[4][5][6] These pathways converge to upregulate the expression of matrix metalloproteinase-13 (MMP-13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β itself, leading to cartilage degradation and inflammation.[4][5][6]

This compound exerts its anti-inflammatory effects by attenuating the expression of these downstream targets.[1][2][3] While the precise upstream targets of IMG are not fully elucidated, it has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[1][2][3]

Below is a diagram illustrating the IL-1β induced inflammatory signaling pathway in chondrocytes and the inhibitory action of this compound.

Inhibition of IL-12 p40 Production

This compound has been reported to exhibit weak inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of the p40 subunit of Interleukin-12 (IL-12) in vitro.[7] IL-12 is a key cytokine in the differentiation of T helper 1 (Th1) cells and the cellular immune response.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Isolation and Purification

This compound can be isolated from the roots of Astragalus membranaceus using chromatographic techniques. A general workflow is outlined below.

A more detailed protocol using high-speed counter-current chromatography has been described for the isolation of similar isoflavones from Astragalus membranaceus, which can be adapted for this compound.[8] The process typically involves a two-step separation using different solvent systems, such as ethyl acetate-ethanol-n-butanol-water and ethyl acetate-ethanol-water mixtures.[8]

In Vitro Anti-inflammatory Assay in Chondrocytes

The following is a general protocol for assessing the anti-inflammatory effects of this compound in a human chondrosarcoma cell line (SW1353), based on published studies.[1][2][3]

1. Cell Culture and Treatment:

-

Culture SW1353 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed cells in multi-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with human recombinant IL-1β (e.g., 10 ng/mL) for 24 hours.

2. Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the treated cells using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., MMP13, PTGS2 (COX-2), TNF, IL1B) and a housekeeping gene (e.g., GAPDH).

-

Primer Sequences (Human):

-

MMP13 Forward: 5'-TGCTGCATTCTCCTTCAGGA-3'[9]

-

MMP13 Reverse: 5'-ATGCATCCAGGGGTCCTGGC-3'[9]

-

TNF Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'[10]

-

TNF Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'[10]

-

IL1B Forward: 5'-CCACAGACCTTCAGGAGAATG-3'[11]

-

IL1B Reverse: 5'-GTGCAGTTCAGTGATCGTACAGG-3'[11]

-

GAPDH Forward: 5'-GGTCTCCTCTGACTTCAACA-3'[11]

-

GAPDH Reverse: 5'-AGCCAAATTCGTTGTCATAC-3'[11]

-

3. Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., COX-2, p65) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

4. Cytokine Secretion Analysis (ELISA):

-

Collect the cell culture supernatants after treatment.

-

Measure the concentration of secreted proteins (e.g., MMP-13, TNF-α, IL-1β) using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Quantitative Data

A study on the combination therapy of this compound and CEP-9722 in non-small cell lung cancer reported IC₅₀ values for the individual compounds in A549 cells, but the primary focus was on the synergistic effects.[12]

Conclusion

This compound is a promising natural product with documented anti-inflammatory properties. Its ability to modulate the NF-κB signaling pathway and inhibit the production of key inflammatory mediators makes it a compound of interest for further research and development, particularly in the context of inflammatory diseases such as osteoarthritis. This guide provides a foundational understanding of its properties and the experimental approaches for its investigation. Further studies are warranted to fully elucidate its mechanism of action and to quantify its therapeutic potential.

References

- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. ROLES OF INFLAMMATORY AND ANABOLIC CYTOKINES IN CARTILAGE METABOLISM: SIGNALS AND MULTIPLE EFFECTORS CONVERGE UPON MMP-13 REGULATION IN OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and Role of IL-1β Signaling in Chondrocytes Associated with Retinoid Signaling during Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of LPS-induced IL-12p40 production by IL-10 and TGF-beta in ANA-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aging-us.com [aging-us.com]

- 11. e-crt.org [e-crt.org]

- 12. The combination therapy of isomucronulatol 7-O-beta-glucoside (IMG) and CEP-9722 targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

Isomucronulatol 7-O-glucoside in Astragalus membranaceus: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Flavonoid for Drug Development Professionals, Researchers, and Scientists

Introduction

Astragalus membranaceus, a cornerstone of traditional Chinese medicine, is a rich source of bioactive compounds, including flavonoids, saponins, and polysaccharides. Among these, the isoflavone (B191592) Isomucronulatol 7-O-glucoside has garnered attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis in Astragalus membranaceus, detailed experimental protocols for its isolation and biological evaluation, and its putative mechanisms of action involving key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this natural compound.

Quantitative Data

The concentration of this compound can vary depending on the part of the Astragalus membranaceus plant and the specific variety. The following table summarizes quantitative data obtained by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of 25 compounds, including this compound, in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus.

| Plant Part | Species | This compound Concentration (μg/g) | Reference |

| Root | A. membranaceus var. mongholicus | 1.83 | [1] |

| Stem | A. membranaceus var. mongholicus | 0.12 | [1] |

| Leaf | A. membranaceus var. mongholicus | 0.08 | [1] |

| Root | A. membranaceus | 1.55 | [1] |

| Stem | A. membranaceus | 0.09 | [1] |

| Leaf | A. membranaceus | 0.07 | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Astragalus membranaceus

This protocol is a representative method based on established procedures for isolating isoflavonoid (B1168493) glycosides from Astragalus membranaceus[2][3].

a. Extraction:

-

Air-dry and pulverize the roots of Astragalus membranaceus.

-

Extract the powdered material with 70% ethanol (B145695) at a 1:10 (w/v) ratio under reflux for 2 hours.

-

Repeat the extraction process twice.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which is enriched with flavonoid glycosides.

b. Isolation by Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

Elute sequentially with a gradient of methanol (B129727) in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing this compound based on the chromatographic profile.

c. Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Further purify the enriched fraction using HSCCC.

-

A two-phase solvent system, such as ethyl acetate-n-butanol-water (e.g., 4:1:5, v/v/v), can be employed. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

Set the revolution speed of the HSCCC instrument (e.g., 850 rpm) and the flow rate of the mobile phase (e.g., 1.5 mL/min).

-

Inject the sample and collect fractions.

-

Monitor the fractions by HPLC to identify those containing pure this compound.

d. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Quantification of this compound by UPLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of multiple compounds in Astragalus membranaceus[1].

a. Sample Preparation:

-

Accurately weigh the dried powder of the plant material.

-

Add 75% methanol-water solution.

-

Perform ultrasonic extraction for 60 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm membrane.

b. UPLC-MS/MS Conditions:

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and negative ion modes.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-product ion transitions for this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a representative method for evaluating the anti-inflammatory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[4].

a. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent.

-

Determine the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d. Western Blot Analysis for COX-2 and p65:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against COX-2, p65, and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While direct and comprehensive studies on its specific molecular targets are still emerging, evidence suggests its interaction with the NF-κB pathway. Furthermore, based on the known activities of other flavonoids, its potential influence on the MAPK and JAK-STAT pathways can be postulated.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies have shown that this compound can reduce the expression of the p65 subunit of NF-κB in IL-1β-stimulated cells[4][5]. This suggests an inhibitory effect on the NF-κB signaling cascade.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. While direct evidence is pending, many flavonoids are known to inhibit the phosphorylation of MAPK proteins, thereby suppressing downstream inflammatory responses[6][7].

Caption: Postulated inhibitory effect on the MAPK signaling pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory diseases. Natural compounds, including flavonoids, have been shown to modulate JAK-STAT signaling, suggesting a potential mechanism for this compound[8][9][10].

Caption: Hypothesized modulation of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its source to the elucidation of its biological activity.

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a promising bioactive compound from Astragalus membranaceus with demonstrated anti-inflammatory potential. This technical guide has provided a consolidated resource for researchers, outlining quantitative data, detailed experimental protocols for its isolation and analysis, and a discussion of its likely mechanisms of action involving key inflammatory signaling pathways. Further research to precisely determine its IC50 values against various inflammatory targets and to fully elucidate its molecular interactions within the NF-κB, MAPK, and JAK-STAT pathways will be crucial in advancing its potential as a therapeutic agent. The methodologies and data presented herein are intended to facilitate these future investigations and support the development of novel anti-inflammatory drugs from natural sources.

References

- 1. Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and purification of flavonoid glucosides from Radix Astragali by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK/STAT pathway inhibition overcomes IL7-induced glucocorticoid resistance in a subset of human T-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcriptional, Epigenetic and Pharmacological Control of JAK/STAT Pathway in NK Cells [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Isomucronulatol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside is an isoflavonoid (B1168493), a class of secondary metabolites predominantly found in leguminous plants. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Isomucronulatol 7-O-glucoside, including the key enzymatic steps, available quantitative data, detailed experimental protocols, and regulatory aspects.

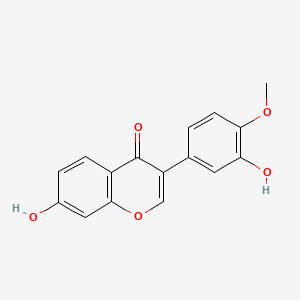

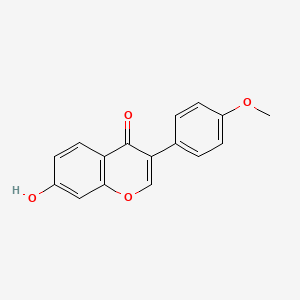

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for all flavonoids. This is followed by the isoflavonoid-specific branch, leading to the formation of an isoflavone (B191592) core. Subsequent modification reactions, including hydroxylation, O-methylation, reduction, and finally glycosylation, are proposed to yield this compound. While the complete pathway has not been fully elucidated in a single species, this guide presents a putative pathway based on characterized enzymes from various leguminous plants.

The proposed pathway starts from the common isoflavone, formononetin (B1673546).

-

2'-Hydroxylation: The pathway likely initiates with the hydroxylation of formononetin at the 2' position, catalyzed by an isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 monooxygenase. This reaction yields 2'-hydroxyformononetin.

-

3'-O-Methylation: Following hydroxylation, an isoflavone O-methyltransferase (IOMT) is proposed to catalyze the methylation of the 3'-hydroxyl group of a dihydroxy-intermediate to form the 3'-methoxy group present in isomucronulatol. It is plausible that another hydroxylation at the 3' position precedes this methylation step.

-

Reduction of the Isoflavone Core: The 2'-hydroxy-3'-methoxy-isoflavone intermediate is then reduced to the corresponding isoflavan (B600510), isomucronulatol. This reduction is likely carried out in a two-step process involving isoflavone reductase (IFR) and potentially other reductases. IFRs are known to reduce the C2=C3 double bond of isoflavones to yield isoflavanones, which are then further reduced to isoflavans. Vestitone reductase is an example of an enzyme that catalyzes the reduction of an isoflavanone (B1217009) to an isoflavanol.

-

7-O-Glucosylation: The final step is the attachment of a glucose moiety to the 7-hydroxyl group of isomucronulatol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , specifically an isoflavan 7-O-glucosyltransferase .

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the proposed this compound pathway are limited. The following tables summarize available data for homologous enzymes from various leguminous species, which can serve as a reference for future studies.

Table 1: Kinetic Parameters of Isoflavone Reductase (IFR) Homologues

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Medicago sativa (Alfalfa) | Vestitone | 40 | Not Reported | [1] |

| Glycine max (Soybean) | 2'-Hydroxyformononetin | Not Reported | Not Reported | [2] |

| Cicer arietinum (Chickpea) | Biochanin A | 5.5 | 0.45 | (Tiemann et al., 1987) |

Table 2: Kinetic Parameters of Isoflavone O-Methyltransferase (IOMT) Homologues

| Enzyme Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Medicago truncatula | Daidzein (for 7-O-methylation) | 27 | 11.8 | [3] |

| Medicago truncatula | 2,7,4'-Trihydroxyisoflavanone | 1.5 | 16.5 | [3] |

| Glycine max | 6-Hydroxydaidzein | 2.1 | 411 | [4] |

Table 3: Kinetic Parameters of UDP-Glycosyltransferase (UGT) Homologues

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Glycine max (GmIF7GT) | Genistein | 3.6 | 0.74 | [5] |

| Glycine max (UGT73F2) | Daidzein | 18.2 | Not Reported | [6] |

| Glycine max (UGT73F2) | Genistein | 12.5 | Not Reported | [6] |

Experimental Protocols

This section provides detailed, generalized methodologies for key experiments relevant to the characterization of the this compound biosynthesis pathway. These protocols are intended as templates and may require optimization for specific enzymes and substrates.

Protocol 1: Heterologous Expression and Purification of Isoflavonoid Biosynthetic Enzymes

This protocol describes the expression of a target enzyme (e.g., IFR, IOMT, UGT) in Escherichia coli and its subsequent purification.

Figure 2: General workflow for recombinant protein expression and purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Gene Cloning: Clone the coding sequence of the target gene into the expression vector.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain.

-

Culture and Induction: a. Inoculate a starter culture and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-37°C.

-

Cell Harvest and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Purification: a. Clarify the lysate by centrifugation. b. Load the supernatant onto a pre-equilibrated affinity chromatography column. c. Wash the column with wash buffer to remove unbound proteins. d. Elute the target protein with elution buffer.

-

Buffer Exchange: Dialyze the purified protein against a suitable storage buffer.

-

Analysis and Storage: a. Assess the purity of the protein by SDS-PAGE. b. Determine the protein concentration. c. Aliquot the purified protein and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for Isoflavone Reductase (IFR)

This protocol is for determining the activity of a purified IFR enzyme.

Materials:

-

Purified IFR enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

-

NADPH

-

Isoflavone substrate (e.g., 2'-hydroxyformononetin) dissolved in DMSO

-

Methanol (for stopping the reaction)

-

HPLC system with a C18 column

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the isoflavone substrate (e.g., 50 µM).

-

Enzyme Addition: Initiate the reaction by adding the purified IFR enzyme.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Analysis: a. Centrifuge the mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC to separate and quantify the substrate and product. c. Monitor the reaction at a suitable wavelength (e.g., 254 nm).

Protocol 3: In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT)

This protocol is for determining the activity of a purified UGT enzyme.

Figure 3: General workflow for an in vitro UGT enzyme assay.

Materials:

-

Purified UGT enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

UDP-glucose

-

Isoflavan substrate (isomucronulatol) dissolved in DMSO

-

Methanol (for stopping the reaction)

-

HPLC or LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, UDP-glucose (e.g., 1 mM), and the isoflavan substrate (e.g., 100 µM).

-

Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-120 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Analysis: a. Centrifuge the mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC or LC-MS/MS to identify and quantify the glycosylated product.

Regulation of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. Several families of transcription factors have been identified as key regulators of the pathway.

Figure 4: Simplified signaling pathway for the regulation of isoflavonoid biosynthesis.

-

MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway. Specific R2R3-MYB proteins have been shown to activate the promoters of key biosynthetic genes like CHS and IFS.

-

bHLH Transcription Factors: These proteins often form complexes with MYB factors to co-regulate target gene expression.

-

WRKY Transcription Factors: This family of transcription factors is typically involved in plant defense responses and can induce the expression of isoflavonoid biosynthetic genes upon pathogen attack.

While these transcription factor families are known to regulate the general isoflavonoid pathway, the specific regulators of the isoflavan branch leading to compounds like isomucronulatol have yet to be fully identified. Research into the regulation of pterocarpan (B192222) biosynthesis, which are derived from isoflavans, may provide valuable insights into the specific regulatory networks controlling this part of the pathway.[7][8]

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, starting from the general phenylpropanoid pathway and branching into the isoflavonoid-specific pathway. This guide has outlined a putative biosynthetic route and provided a summary of the current knowledge on the enzymes involved, their kinetics, and regulation. The provided experimental protocols serve as a foundation for researchers to further investigate and characterize this important biosynthetic pathway. Future research should focus on the definitive identification of the precursor to isomucronulatol, the characterization of the specific hydroxylases and O-methyltransferases involved, and the elucidation of the regulatory mechanisms that control this specific branch of isoflavonoid metabolism. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce these valuable compounds for pharmaceutical and other applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. r.jordan.im [r.jordan.im]

- 4. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of soy isoflavones by use of Escherichia coli whole-cell biocatalyst expressing isoflavone reductase under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of the regulators: Transcription factors controlling biosynthesis of plant secondary metabolites during biotic stresses and their regulation by miRNAs [frontiersin.org]

Spectroscopic and Mechanistic Insights into Isomucronulatol 7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493) isolated from Astragalus membranaceus. The document details its mass spectrometry and nuclear magnetic resonance profiles, outlines typical experimental protocols for its characterization, and explores its potential mechanism of action through key anti-inflammatory signaling pathways.

Compound Profile

-

Compound Name: this compound

-

Synonyms: 7,2'-Dihydroxy-3',4'-dimethoxyisoflavan 7-O-β-D-glucoside

-

Molecular Formula: C₂₃H₂₈O₁₀

-

Molecular Weight: 464.46 g/mol

-

CAS Number: 94367-43-8

-

Source: Primarily isolated from the roots of Astragalus membranaceus, a widely used herb in traditional medicine.[1][2][3][4]

-

Biological Activity: Exhibits potential anti-inflammatory effects.[4]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in identifying the aglycone and glycosidic moieties.

Table 1: Representative Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 465.1755 | 465.1752 | Protonated molecular ion |

| [M+Na]⁺ | 487.1575 | 487.1570 | Sodium adduct |

| [M-H]⁻ | 463.1609 | 463.1611 | Deprotonated molecular ion |

| [M-H-162]⁻ | 301.0976 | 301.0972 | Loss of the glucose moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms. The data presented below is representative for an isoflavonoid 7-O-glucoside, based on published data for similar compounds.

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 4.30 | m | |

| 3 | 3.60 | m | |

| 4 | 2.95 | m | |

| 5 | 7.05 | d | 8.5 |

| 6 | 6.55 | dd | 8.5, 2.5 |

| 8 | 6.40 | d | 2.5 |

| 1' | - | - | - |

| 2' | - | - | - |

| 5' | 6.85 | d | 8.0 |

| 6' | 6.70 | d | 8.0 |

| 3'-OCH₃ | 3.80 | s | |

| 4'-OCH₃ | 3.75 | s | |

| Glucoside | |||

| 1'' | 4.90 | d | 7.5 |

| 2'' | 3.30 | m | |

| 3'' | 3.25 | m | |

| 4'' | 3.20 | m | |

| 5'' | 3.45 | m | |

| 6''a | 3.70 | m | |

| 6''b | 3.50 | m |

Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Position | δ (ppm) |

| Aglycone | |

| 2 | 70.5 |

| 3 | 31.0 |

| 4 | 29.5 |

| 5 | 130.0 |